molecular formula C14H16N2O2S2 B11075925 Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B11075925
M. Wt: 308.4 g/mol
InChI Key: JHCOEASHSNYOGI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-phenylethylamine to form an intermediate, which is then reacted with thiourea to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives and similar heterocyclic compounds:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 5-amino-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2S2/c1-2-18-13(17)11-12(15)20-14(19)16(11)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3

InChI Key

JHCOEASHSNYOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1CCC2=CC=CC=C2)N

Origin of Product

United States

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